molecular formula C20H25N3O2S B10984779 N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-methylpropanamide

N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-methylpropanamide

Cat. No.: B10984779
M. Wt: 371.5 g/mol
InChI Key: CDKDGKLPJNVQEI-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-methylpropanamide is a complex organic compound featuring a benzothiazole moiety linked to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-methylpropanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Coupling Reactions: The benzothiazole and pyrrole intermediates are then coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in the presence of a base such as triethylamine.

    Final Amide Formation: The final step involves the formation of the amide bond, typically using acyl chlorides or anhydrides under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and improve selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Often carried out in anhydrous solvents under inert atmosphere.

    Substitution: Conditions vary widely but often involve polar aprotic solvents and specific catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield sulfoxides or sulfones.

    Reduction: Can produce amines or alcohols.

    Substitution: Results in various substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

Biologically, derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.

Medicine

In medicinal chemistry, it could be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-methylpropanamide exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole and pyrrole moieties can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-methylpropanamide is unique due to its specific substitution pattern and the presence of both benzothiazole and pyrrole rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C20H25N3O2S/c1-12(2)19(24)22-18-17(13(3)14(4)23(18)10-11-25-5)20-21-15-8-6-7-9-16(15)26-20/h6-9,12H,10-11H2,1-5H3,(H,22,24)

InChI Key

CDKDGKLPJNVQEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C2=NC3=CC=CC=C3S2)NC(=O)C(C)C)CCOC)C

Origin of Product

United States

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